1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-
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Overview
Description
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring fused with a naphthofuran moiety and a chlorophenyl substituent, making it a unique structure with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylthiosemicarbazides or hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole can be achieved through the reaction of 4-chlorobenzohydrazide with naphtho[2,1-b]furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives, including 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole, undergo various chemical reactions such as:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: Inhibits key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- can be compared with other similar compounds based on their structure and biological activities:
1,2,4-Oxadiazole: Another isomer with different substitution patterns and biological activities.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different electronic and biological properties.
Properties
CAS No. |
649762-91-4 |
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Molecular Formula |
C20H11ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H11ClN2O2/c21-14-8-5-13(6-9-14)19-22-23-20(25-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)24-18/h1-11H |
InChI Key |
WQLHQCSIFOSILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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